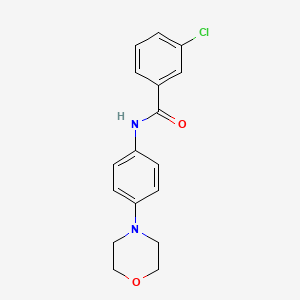
3-chloro-N-(4-morpholinophenyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide requires condensation reactions, starting from specific chloro and isocyanato compounds, followed by cyclization with hydrazine hydrate (X. Ji et al., 2018). This process may offer insights into the synthesis pathways applicable to 3-chloro-N-(4-morpholinophenyl)benzenecarboxamide, highlighting the importance of selecting appropriate starting materials and conditions for successful synthesis.
Molecular Structure Analysis
The crystal structure of compounds similar to this compound has been determined, revealing significant information about their molecular geometry and interactions. For instance, compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide show distinct molecular structures that are crucial for their biological activity (Jiu-Fu Lu et al., 2017). Such studies can provide valuable insights into the molecular arrangement and potential intermolecular interactions of this compound.
Chemical Reactions and Properties
The chemical reactivity and properties of this compound can be inferred from studies on related compounds. For example, the reactivity of similar benzamide compounds with various reagents and under different conditions can shed light on potential reactions (S. Kato et al., 1992). Understanding these reactions is essential for exploring the compound's utility in further chemical transformations and applications.
Physical Properties Analysis
The physical properties of chemical compounds like this compound, such as melting points, solubility, and crystalline structure, are fundamental for their practical application and handling. Studies on related compounds, detailing their crystalline structure and other physical characteristics, provide a basis for understanding the physical behavior of this compound (N. Rao et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, stability under various conditions, and interaction with biological targets, are crucial for the application of this compound. Insights into these properties can be derived from research on similar compounds, illustrating their potential in various scientific domains (A. Abbasi et al., 2011).
Aplicaciones Científicas De Investigación
Antitumor Activity
- Synthesized compounds related to 3-chloro-N-(4-morpholinophenyl)benzenecarboxamide have shown distinct inhibitory capacity against cancer cell lines, such as A549 and BGC-823 (Ji et al., 2018).
- Other structurally similar compounds, like sulfonamide derivatives incorporating morpholinophenyl, have demonstrated cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015).
Antibacterial and Antitubercular Activities
- Analog compounds, such as 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide, showed significant in vitro antibacterial activity against various bacterial strains and antitubercular activity against Mycobacterium tuberculosis (Rao & Subramaniam, 2015).
Crystal Structure and Synthesis
- The crystal structure and synthesis process of related compounds, such as N-(4-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methylsulfonyl)-2-nitrobenzamide, have been studied to understand their potential applications in various fields (Pang et al., 2006).
Synthesis of Medicinally Relevant Compounds
- Related benzamide compounds, such as 4-chloro-N-(3-morpholinopropyl)benzamide (befol), have been synthesized and studied for their potential as antidepressants (Donskaya et al., 2004).
Photoinitiators for Ultraviolet-Curable Coatings
- Copolymers containing morpholinophenyl have been investigated for their role as photoinitiators in ultraviolet-curable coatings, which have applications in various industrial processes (Angiolini et al., 1997).
Propiedades
IUPAC Name |
3-chloro-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-3-1-2-13(12-14)17(21)19-15-4-6-16(7-5-15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESXFDPHPXNFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)

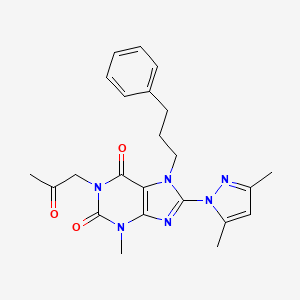
![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493937.png)
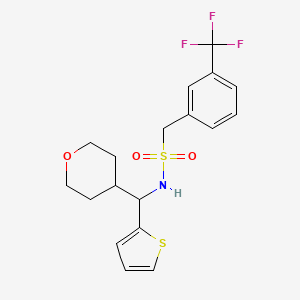
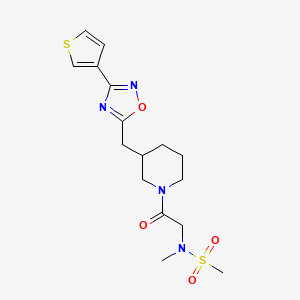
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2493941.png)
![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)
![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)
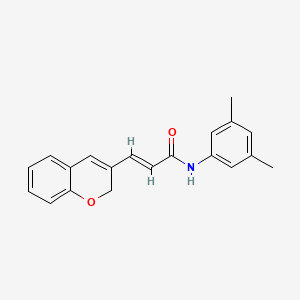
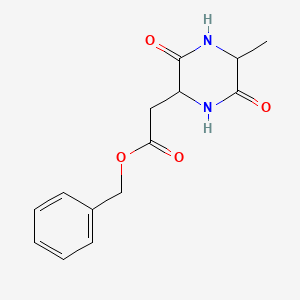
![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)

![2-Fluoro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2493950.png)